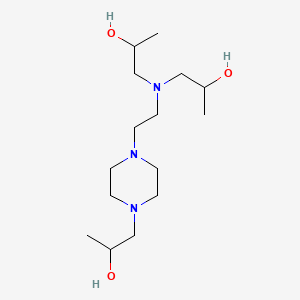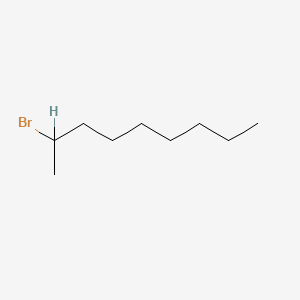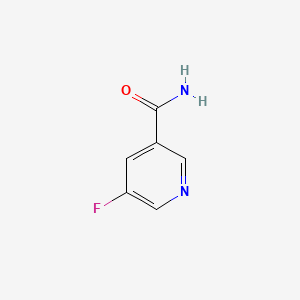
5-Fluoronicotinamide
Übersicht
Beschreibung
5-Fluoronicotinamide is a chemical compound with the CAS Number: 70-58-6 and a molecular weight of 140.12 . It is a white to brown solid and is used for research and development .
Molecular Structure Analysis
The molecular formula of 5-Fluoronicotinamide is C6H5FN2O . The InChI code is 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
5-Fluoronicotinamide is a white to brown solid . It has a molecular weight of 140.12 .Wissenschaftliche Forschungsanwendungen
Cardiology: HDAC6 Inhibitors for Heart Disease Treatment
5-Fluoronicotinamide derivatives have been identified as selective inhibitors of HDAC6, a class IIb histone deacetylase enzyme . These inhibitors are being researched for their potential in treating various heart diseases, including dilated and hypertrophic cardiomyopathy, myocardial infarction, and congestive heart failure. By targeting HDAC6, these compounds may offer a therapeutic strategy with reduced cytotoxicity compared to non-selective HDAC inhibitors .
Neurodegenerative Disorders: Potential Therapeutic Agent
Research has indicated that HDAC inhibitors, like those derived from 5-Fluoronicotinamide, could serve as therapeutic agents in neurodegeneration . The selective inhibition of HDAC6 might play a role in neuronal protection and repair, offering a promising avenue for treating diseases like Alzheimer’s and Parkinson’s.
Oncology: Role in Cancer Therapy
Histone deacetylase inhibitors, including those derived from 5-Fluoronicotinamide, have been described as potential therapeutic agents in oncology . Their role in modulating gene expression and influencing cell cycle progression makes them valuable in the research for cancer treatments.
Auto-Immune Diseases: Immunomodulatory Effects
The derivatives of 5-Fluoronicotinamide as HDAC6 inhibitors may have applications in treating auto-immune diseases . By affecting the acetylation of proteins involved in immune responses, these compounds could help modulate the immune system and provide relief from auto-immune conditions.
Chemotherapy-Induced Peripheral Neuropathy: Mitigation Strategy
HDAC6 inhibitors derived from 5-Fluoronicotinamide are being explored for their potential to mitigate chemotherapy-induced peripheral neuropathy . This condition, which results from certain cancer treatments, can be debilitating, and HDAC6 inhibitors might offer a way to reduce its impact.
Material Science: Chemical Synthesis and Compound Development
While not directly related to material science, 5-Fluoronicotinamide is a compound of interest due to its potential applications in the synthesis of more complex molecules . Its properties could be leveraged in developing new materials with specific biological activities.
Safety and Hazards
The safety data sheet for 5-Fluoronicotinamide suggests that it should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to wash with soap and water . If swallowed or inhaled, medical attention should be sought immediately .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Fluoronicotinamide is Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that contains two catalytic domains, a ubiquitin binding domain, and a cytoplasmic retention domain . It plays a crucial role in the regulation of various cellular processes, including cell cycle progression, survival, and differentiation .
Mode of Action
5-Fluoronicotinamide acts as an HDAC6 inhibitor . It selectively targets HDAC6, reducing cytotoxicity due to the cytoplasmic nature of HDAC6 substrates and reduced effects on nuclear targets and on global transcription . This selective inhibition of HDAC6 leads to changes in the acetylation status of specific proteins, thereby affecting their function .
Biochemical Pathways
5-Fluoronicotinamide, as an HDAC6 inhibitor, affects several biochemical pathways. It modulates cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also impacts multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Result of Action
The inhibition of HDAC6 by 5-Fluoronicotinamide results in the modulation of various cellular processes. It can affect cell response to treatment, potentially leading to therapeutic benefits in diseases such as heart diseases .
Action Environment
Eigenschaften
IUPAC Name |
5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSJMZGWCQCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220255 | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoronicotinamide | |
CAS RN |
70-58-6 | |
| Record name | 5-Fluoro-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinamide, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoronicotinamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 5-Fluoronicotinamide and how does it affect bacteria?
A: 5-Fluoronicotinamide (5-FNAM) acts as a niacin antagonist, specifically inhibiting bacterial growth by interfering with nicotinic acid metabolism. [] This inhibition can be reversed by the addition of nicotinic acid, suggesting a competitive mechanism. [] Studies have shown that 5-FNAM effectively inhibits the growth of various bacterial species, including Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. []
Q2: How does 5-Fluoronicotinamide impact enzyme activity in the liver?
A: 5-Fluoronicotinamide, along with other nicotinamide analogs like nicotinic acid and isonicotinic acid hydrazide, can induce the activity of liver enzymes such as tryptophan pyrrolase and tyrosine transaminase. [] This induction is thought to be linked to the compound's ability to increase NAD+ levels in the liver. [] Interestingly, the increase in NAD+ levels precedes enzyme induction, suggesting a causal relationship. []
Q3: Is there evidence that 5-Fluoronicotinamide's effects on enzyme activity are mediated through hormonal pathways?
A: Research suggests that 5-Fluoronicotinamide may indirectly induce liver enzymes by influencing the adrenal glands. [] The compound's ability to increase NAD+ levels in the adrenals is hypothesized to stimulate the synthesis and release of cortical hormones, which then act as the direct inducers of liver enzymes. [] This hypothesis is supported by the observation that hypophysectomy abolishes the enzyme-inducing effect of 5-Fluoronicotinamide. []
Q4: Does the structure of 5-Fluoronicotinamide relate to its activity?
A: While specific structure-activity relationship studies are limited in the provided abstracts, modifications at the 3rd or 5th position of the pyridine ring in 5-Fluoronicotinic acid, a closely related compound, did not enhance its antibacterial activity. [] This finding suggests that the fluorine atom at the 5th position plays a crucial role in its biological activity. Further research focusing on 5-FNAM specifically would be needed to fully elucidate its structure-activity relationship.
Q5: Are there any known in vivo applications of 5-Fluoronicotinamide?
A: Research shows that 5-FNAM, alongside 5-Fluoronicotinic acid and 5-fluoro-N-dimethylaminomethylnicotinamide, demonstrated in vivo activity against Streptococcus pyogenes in a mouse model. [] These compounds protected mice from infection at a dosage of 83 mg/kg administered subcutaneously twice. [] This finding highlights the potential therapeutic application of 5-FNAM as an antibacterial agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



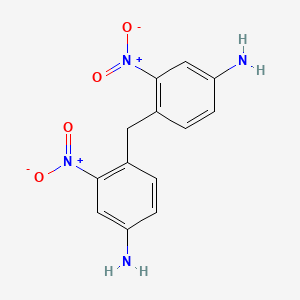
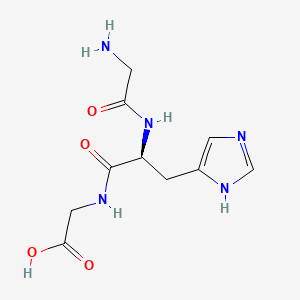

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)

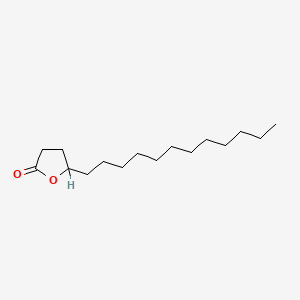
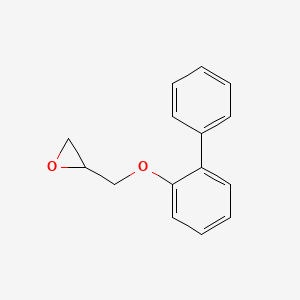
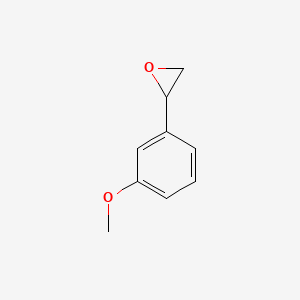

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)
